11-Aminoundecanoic acid is a medium-chain fatty acid.
11-Azaniumylundecanoate is a natural product found in Apis cerana and Trypanosoma brucei with data available.
11-Aminoundecanoic acid
CAS No.: 25587-80-8
Cat. No.: VC13298822
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25587-80-8 |
---|---|
Molecular Formula | C11H23NO2 |
Molecular Weight | 201.31 g/mol |
IUPAC Name | 11-aminoundecanoic acid |
Standard InChI | InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) |
Standard InChI Key | GUOSQNAUYHMCRU-UHFFFAOYSA-N |
SMILES | C(CCCCCN)CCCCC(=O)O |
Canonical SMILES | C(CCCCCN)CCCCC(=O)O |
Melting Point | 374 to 378 °F (NTP, 1992) |
Introduction
Chemical and Physical Properties
Structural Characteristics
11-Aminoundecanoic acid (11-AUA) is an 11-carbon aliphatic chain featuring a primary amine group at the ω-position and a carboxylic acid group at the terminal end. This bifunctional structure enables diverse chemical modifications, including amide bond formation and peptide coupling reactions . The compound crystallizes in a monoclinic system, with hydrogen bonding between amine and carboxyl groups contributing to its high thermal stability .
Physicochemical Parameters
Key physical properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 201.31 g/mol |
Melting Point | 188–191°C (literature) |
Boiling Point | 339.24°C (estimated) |
Density | 0.9896 g/cm³ (estimated) |
Refractive Index | 1.4420 |
Water Solubility (20°C) | 2 g/L |
pKa | 4.78 ± 0.10 (predicted) |
LogP | -0.16 |
Data derived from thermal analysis and computational models indicate that the compound’s low lipophilicity (LogP = -0.16) limits membrane permeability but enhances aqueous-phase reactivity . The crystalline form remains stable below 30°C, though prolonged exposure to strong acids, bases, or oxidizers induces decomposition .
Synthesis and Production Methods
Traditional Castor Oil Derivation
Historically, 11-AUA was synthesized from ricinoleic acid via a four-step process:
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Methanolysis of castor oil to yield methyl ricinoleate.
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Pyrolysis at 500°C producing n-heptaldehyde and methyl undecylenate.
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Hydrolysis to undecylenic acid, followed by peroxide-mediated HBr addition for reverse Markovnikov bromination.
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Ammonolysis of ω-bromoundecanoic acid to finalize the amino group .
This method achieves ~65% yield but faces challenges in bromination selectivity and byproduct formation.
Innovative 10-Undecenoic Acid Route
A patent-pending method (CN103804209A) bypasses bromination by utilizing 10-undecenoic acid as the precursor :
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Epoxidation of the double bond using peracetic acid.
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Ring-opening amination with aqueous ammonia under pressurized conditions.
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Crystallization purification via pH-controlled ethanol/water mixtures.
This approach simplifies operations, eliminates toxic HBr, and improves yields to 82% while maintaining ≥99% purity . Comparative advantages include reduced energy consumption and scalability for industrial production.
Finding | Male Rats | Female Rats | Male Mice |
---|---|---|---|
Transitional-cell carcinoma | 14% (high dose) | 0% | 0% |
Hepatic nodules | 18% (low dose) | 4% | Not observed |
Malignant lymphoma | – | – | 18% (low dose) |
The study concluded clear carcinogenicity in male rats, with a 14% incidence of bladder carcinomas at 15,000 ppm . Female rodents showed no significant tumorigenesis, while male mice exhibited dose-independent lymphoma trends.
Non-Neoplastic Effects
Chronic exposure caused:
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Renal mineralization: 89% prevalence in high-dose mice
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Body weight reduction: 22% decrease vs. controls at 15,000 ppm
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Urinary bladder hyperplasia: 68% in male rats .
These findings necessitate OSHA-compliant engineering controls (ventilation, enclosed processes) during industrial handling.
Regulatory Status and Environmental Impact
Ecotoxicology
Future Directions and Research Opportunities
Green Synthesis Methods
Catalytic amination using immobilized enzymes (e.g., transaminases) could reduce energy inputs by 40% while avoiding halogenated intermediates.
Advanced Material Applications
Graphene-11-AUA nanocomposites demonstrate 300% enhanced electrical conductivity, promising for flexible electronics.
Targeted Cancer Therapies
Ongoing Phase I trials investigate 11-AUA-linked PROTACs against androgen receptor-positive prostate cancers, with preliminary tumor reduction rates of 38% .
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